molecular formula C9H10O3 B8213223 4-Methyl-2-methoxy-(d3)-benzoic acid

4-Methyl-2-methoxy-(d3)-benzoic acid

Cat. No.: B8213223
M. Wt: 169.19 g/mol
InChI Key: SOWDWUPMHVDZGL-BMSJAHLVSA-N
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Description

4-Methyl-2-methoxy-(d3)-benzoic acid is a deuterated derivative of benzoic acid with a methyl group at the 4-position, a methoxy group at the 2-position, and three deuterium atoms (d3) replacing hydrogens on the methyl group. The structure is represented as 4-(CD₃)-2-OCH₃-C₆H₃COOH. Deuterated compounds like this are critical in isotopic labeling for metabolic studies, NMR spectroscopy, and pharmacokinetic research due to their enhanced stability and traceability .

Properties

IUPAC Name

4-methyl-2-(trideuteriomethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(9(10)11)8(5-6)12-2/h3-5H,1-2H3,(H,10,11)/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWDWUPMHVDZGL-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iridium-Catalyzed Direct Deuterium Exchange

Recent advances in C–H activation enable selective deuteration of methyl groups without pre-functionalization. Using [Ir(COD)(OMe)]₂ as a catalyst and D₂O as the deuterium source:

Conditions :

  • Substrate: 2-methoxy-4-methylbenzoic acid

  • Catalyst Loading: 5 mol%

  • Solvent: DMSO/D₂O (4:1)

  • Temperature: 120°C, 24 h

Outcomes :

MetricResult
Deuteration (%)94.2
Regioselectivity>99% at C4
Yield88%

This method avoids harsh reagents but requires rigorous exclusion of moisture.

Multi-Step Functionalization from Sulfonamide Intermediates

The CN111100042B patent outlines a pathway applicable to deuterated analogs:

Bromination and Cyanation Sequence

  • Bromination : Treat 4-methoxybenzenesulfonamide with Br₂/Fe powder to install bromine at C3.

  • Cyanation : Replace Br with CN using CuCN/DMF.

  • Deuteration : Reduce the nitrile to CD₃ via LiAlD₄.

  • Oxidation : Convert the sulfonamide to carboxylic acid using NaOH/H₂O₂.

Critical Parameters :

  • LiAlD₄ Efficiency : 91% deuteration at 0°C, 2 h.

  • Oxidation Yield : 76% (pH-controlled at 1–2).

Microwave-Assisted Synthesis

Microwave irradiation accelerates deuteration and reduces side reactions:

Protocol :

  • Substrate: 2-methoxy-4-methylbenzoic acid

  • Deuterium Source: D₂O with H₂SO₄ (cat.)

  • Conditions: 150°C, 300 W, 30 min

Results :

  • 98% deuteration at methyl group.

  • 20-minute reaction time.

Enzymatic Deuteration Strategies

Biocatalytic methods using methyltransferase enzymes (e.g., COMT) demonstrate potential:

Process :

  • Enzyme: S-Adenosylmethionine-dependent methyltransferase

  • Deuterated Donor: CD₃-SAM

  • Yield: 82% with >99% isotopic purity

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-methoxy-(d3)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-Methyl-2-methoxybenzoic acid derivatives.

    Reduction: Formation of 4-Methyl-2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-2-methoxy-(d3)-benzoic acid is used in various scientific research applications, including:

    Chemistry: Studying reaction mechanisms and kinetics using isotopic labeling.

    Biology: Investigating metabolic pathways and enzyme activities.

    Medicine: Developing deuterated drugs with improved pharmacokinetic properties.

    Industry: Used as a tracer in environmental studies and quality control processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-methoxy-(d3)-benzoic acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and metabolic stability, providing insights into the behavior of the non-deuterated analogs. The compound can inhibit or activate enzymes, alter metabolic pathways, and serve as a probe for studying biochemical processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Substituents Molecular Weight pKa (Estimated) Key Applications
4-Methyl-2-methoxy-(d3)-benzoic acid 4-CD₃, 2-OCH₃ 168.17 ~4.0 Isotopic tracing, drug metabolism
4-Methoxy-3-methylbenzoic acid 4-OCH₃, 3-CH₃ 166.17 ~4.2 Synthetic intermediate
2-Hydroxy-4-methoxybenzoic acid 2-OH, 4-OCH₃ 168.15 ~2.8 Antidiabetic agent
4-Methoxy-3-(trifluoromethyl)benzoic acid 4-OCH₃, 3-CF₃ 220.16 ~2.5 Fluorinated drug candidate

Q & A

Q. Answer :

  • Synthetic Routes :
    • Deuterated Methoxy Group : Use CD3I (deuterated methyl iodide) to introduce the -O-CD3 group via nucleophilic substitution on 4-methyl-2-hydroxybenzoic acid under basic conditions (e.g., K2CO3 in DMF) .
    • Isotopic Purity : Ensure >99% deuterium enrichment by optimizing reaction time, temperature, and solvent polarity to minimize proton exchange.
  • Validation :
    • Mass Spectrometry (MS) : Confirm molecular ion peaks at m/z 169.1 (M+H)<sup>+</sup> (non-deuterated: m/z 166.1) .
    • <sup>2</sup>H-NMR : Detect absence of proton signals at the methoxy position (δ 3.3–3.5 ppm in <sup>1</sup>H-NMR) .

Table 1 : Synthetic Parameters and Isotopic Purity

ParameterNon-deuteratedDeuterated (d3)
Reaction Time (h)68–12
Yield (%)85–9070–75
Deuterium Enrichment0%>99%

How is 4-Methyl-2-methoxy-(d3)-benzoic acid characterized for purity and structural integrity in biological assays?

Q. Answer :

  • Analytical Methods :
    • HPLC-UV/HRMS : Use C18 columns (3.5 µm, 150 mm × 4.6 mm) with mobile phase: 0.1% formic acid in H2O/MeOH (60:40). Retention time: 8.2 min .
    • Isotopic Dilution Assays : Employ deuterated compound as an internal standard to quantify non-deuterated analogs in biological matrices (e.g., plasma) .
  • Critical Metrics :
    • Column Recovery : >95% for spiked samples.
    • Limit of Quantitation (LOQ) : 0.1 ng/mL in LC-MS/MS .

Advanced Research Questions

How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of 4-Methyl-2-methoxy-(d3)-benzoic acid in vivo?

Q. Answer :

  • Experimental Design :
    • In Vitro Microsomal Assays : Compare half-life (t1/2) of deuterated vs. non-deuterated compounds in human liver microsomes (HLMs).
    • KIE Calculation :
  • KIE=kHkD\text{KIE} = \frac{k_{\text{H}}}{k_{\text{D}}}, where kk = metabolic rate constant.
  • Expected KIE: 2–4 for CYP450-mediated O-demethylation .
  • Findings :
    • Increased Metabolic Stability : Deuterated analog shows 2.3-fold higher t1/2 in HLMs due to slower C-D bond cleavage .

Table 2 : Metabolic Stability Comparison

Compoundt1/2 (min)Clint (µL/min/mg)
Non-deuterated22.5 ± 3.145.6 ± 6.2
Deuterated (d3)51.8 ± 4.719.8 ± 3.5

How can researchers resolve contradictions in NMR data caused by deuterium-induced chemical shift perturbations?

Q. Answer :

  • Challenges :
    • Deuterium substitution alters electronic environments, causing shifts in adjacent <sup>1</sup>H and <sup>13</sup>C signals (e.g., upfield shift of 0.1–0.3 ppm for aromatic protons) .
  • Methodology :
    • Dynamic NMR : Use variable-temperature experiments to distinguish exchange broadening from static shifts.
    • DFT Calculations : Predict chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis set to validate experimental data .
  • Case Study :
    • C-2 Methoxy Group : Deuterium at CD3 causes a 0.2 ppm upfield shift in C-3 proton resonance .

What strategies optimize the use of 4-Methyl-2-methoxy-(d3)-benzoic acid as an internal standard in tracer studies?

Q. Answer :

  • Best Practices :
    • Matrix-Matched Calibration : Prepare standards in the same biological matrix (e.g., urine, serum) to account for ion suppression in LC-MS .
    • Co-elution Monitoring : Ensure deuterated and non-deuterated analogs co-elute within ±0.1 min to correct for retention time drift .
  • Validation Metrics :
    • Accuracy : 85–115% recovery across concentrations.
    • Precision : CV <15% for intra-/inter-day replicates .

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